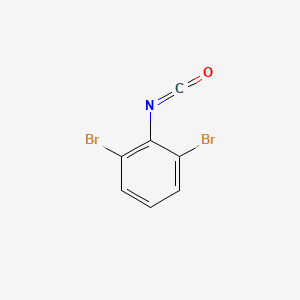

1,3-Dibromo-2-isocyanatobenzene

Description

Contextual Significance of Halogenated Aryl Isocyanates in Modern Organic Chemistry

Halogenated aryl isocyanates are a class of organic compounds that have garnered significant attention in modern organic chemistry due to their versatile reactivity and wide-ranging applications. The presence of one or more halogen atoms on the aromatic ring, coupled with the highly reactive isocyanate group (-N=C=O), imparts unique chemical properties to these molecules. The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water, forming carbamates, ureas, and amines, respectively. This reactivity makes them crucial building blocks in the synthesis of a diverse array of organic compounds.

Halogenated aryl isocyanates are instrumental in the preparation of pharmaceuticals, agrochemicals, and advanced materials. For instance, the carbamate (B1207046) and urea (B33335) linkages formed from these isocyanates are prevalent in many biologically active molecules. In materials science, they are utilized in the production of polyurethanes and other polymers with tailored properties such as thermal stability and flame retardancy, often enhanced by the presence of halogen atoms. Recent research has highlighted their use in asymmetric catalysis and the synthesis of complex molecular architectures. acs.org

Overview of 1,3-Dibromo-2-isocyanatobenzene as a Chemical Entity within Advanced Synthetic Disciplines

This compound is a specific halogenated aryl isocyanate that serves as a valuable intermediate in advanced synthetic disciplines. Its structure, featuring two bromine atoms positioned ortho and meta to the isocyanate group on a benzene (B151609) ring, presents a unique combination of reactivity and potential for selective transformations.

The chemical properties of this compound are largely dictated by the interplay between the electron-withdrawing nature of the bromine atoms and the isocyanate functionality. This substitution pattern influences the electrophilicity of the isocyanate carbon, making it a prime target for nucleophilic addition reactions. The bromine atoms also offer sites for subsequent chemical modifications, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which allow for the introduction of a wide variety of substituents and the construction of more complex molecular frameworks.

In the realm of synthetic chemistry, this compound is a key precursor for the synthesis of a range of functionalized molecules. Its reactions with nucleophiles can lead to the formation of substituted ureas and carbamates, which are important motifs in medicinal chemistry and drug discovery. The ability to further functionalize the dibrominated aromatic ring allows for the creation of libraries of compounds for biological screening.

Below are tables detailing the properties of this compound and related compounds, underscoring its identity as a distinct chemical entity.

Table 1: Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₇H₃Br₂NO |

| Molecular Weight | 276.91 g/mol |

| IUPAC Name | This compound |

| CAS Number | 176977-56-9 |

| Appearance | Not specified |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)N=C=O)Br |

| InChI Key | YLPOANQFLARXGE-UHFFFAOYSA-N |

Table 2: Related Dibrominated Benzene Derivatives

| Compound Name | Molecular Formula | CAS Number | Key Characteristics |

| 1,3-Dibromobenzene | C₆H₄Br₂ | 108-36-1 | A common starting material and reference compound. nist.govnist.gov |

| 1,3-Dibromo-2-fluorobenzene | C₆H₃Br₂F | 1435-54-7 | A white to yellow to brown solid or liquid. sigmaaldrich.com |

| 1,3-Dibromo-2-ethoxybenzene | C₈H₈Br₂O | 38751-60-9 | A solid at room temperature. sigmaaldrich.com |

| 1,3-Dibromo-2-ethylbenzene | C₈H₈Br₂ | 41053-30-9 | A liquid at room temperature. sigmaaldrich.com |

| 1,3-Dibromo-2-nitrobenzene (B169743) | C₆H₃Br₂NO₂ | 13402-32-9 | A solid at room temperature. sigmaaldrich.com |

| 1,3-Dibromo-2-phenoxybenzene | C₁₂H₈Br₂O | 51930-04-2 | A related dibrominated aromatic ether. epa.gov |

The strategic placement of the bromine atoms and the isocyanate group makes this compound a powerful tool for synthetic chemists, enabling the construction of diverse and complex molecules for various applications in science and technology.

Structure

3D Structure

Properties

CAS No. |

50528-52-4 |

|---|---|

Molecular Formula |

C7H3Br2NO |

Molecular Weight |

276.91 g/mol |

IUPAC Name |

1,3-dibromo-2-isocyanatobenzene |

InChI |

InChI=1S/C7H3Br2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |

InChI Key |

CIYFOGQTBIVHFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N=C=O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Laboratory and Scalable Preparation of 1,3-Dibromo-2-isocyanatobenzene

The preparation of this compound hinges on the successful synthesis and subsequent functionalization of its direct precursor, 2,6-dibromoaniline (B42060). ontosight.ainih.gov

The primary aromatic precursor for the synthesis of this compound is 2,6-dibromoaniline . ontosight.ainih.gov The synthesis of this precursor can be achieved through several routes, most commonly starting from aniline (B41778) or sulfanilic acid.

One effective method involves the use of sulfanilic acid as the starting material. In this process, the sulfanilic acid is first subjected to bromination in an aqueous solvent. The sulfonic acid group acts as a blocking group, directing the incoming bromine atoms to the positions ortho to the amino group. This step yields 4-amino-3,5-dibromobenzene sulfonate. Subsequently, the sulfonic group is removed through hydrolysis under acidic conditions, yielding the final 2,6-dibromoaniline product. This method is noted for its relatively few reaction steps and high yield. google.com

Direct bromination of aniline is another approach. However, controlling the regioselectivity can be challenging due to the strong activating nature of the amino group, which directs incoming electrophiles to both ortho and para positions. nih.govrsc.org To achieve selective 2,6-dibromination, specific reaction conditions or the use of protecting groups on the amine may be necessary to prevent the formation of the para-substituted isomer and over-brominated products. nih.gov

Once 2,6-dibromoaniline is obtained, the next critical step is the conversion of the primary amino group (-NH2) into an isocyanate group (-NCO). This transformation can be accomplished through several established methods, including phosgenation and various rearrangement reactions.

Phosgenation: The most traditional and industrially common method for producing isocyanates is through the reaction of a primary amine with phosgene (B1210022) (COCl2) or a phosgene equivalent. wikipedia.orgworkplacescientifics.com The reaction with 2,6-dibromoaniline proceeds via a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to form this compound. wikipedia.org Due to the high toxicity of phosgene, this method requires stringent safety precautions. wikipedia.org

Rearrangement Reactions (Phosgene-Free Routes): To avoid the hazards associated with phosgene, several rearrangement reactions provide alternative pathways to isocyanates. acs.org These reactions are often preferred in laboratory settings.

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to yield an isocyanate. organic-chemistry.orgwikipedia.org For the synthesis of this compound, the corresponding 2,6-dibromobenzoyl chloride would first be converted to 2,6-dibromobenzoyl azide. Gentle heating of the acyl azide induces rearrangement with the loss of nitrogen gas, forming the target isocyanate. masterorganicchemistry.comnih.gov This method is valued for its mild conditions. nih.govrsc.org

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgscribd.com To synthesize this compound using this route, 2,6-dibromobenzamide (B3175958) is treated with bromine and a strong base, such as sodium hydroxide. thermofisher.comslideshare.net The reaction forms an N-bromoamide intermediate, which rearranges to the isocyanate. wikipedia.org The isocyanate can be isolated if the reaction is performed under anhydrous conditions. thermofisher.com

Lossen Rearrangement: This reaction involves the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgresearchgate.net The process starts with 2,6-dibromobenzohydroxamic acid, which, upon activation (often by forming an O-acyl, O-sulfonyl, or O-phosphinoyl derivative) and treatment with base, rearranges to form this compound. rsc.org Recent developments have shown that the rearrangement can sometimes be achieved directly from free hydroxamic acids under thermal conditions. researchgate.netrsc.org

Table 1: Comparison of Isocyanate Formation Methods

| Method | Starting Material | Key Reagents | Intermediate | Key Features |

|---|---|---|---|---|

| Phosgenation | 2,6-Dibromoaniline | Phosgene (COCl₂) | Carbamoyl chloride | Industrially common, high yield; uses highly toxic reagent. wikipedia.orgworkplacescientifics.com |

| Curtius Rearrangement | 2,6-Dibromobenzoyl chloride | Sodium azide, heat | Acyl azide | Mild conditions, avoids phosgene; azide precursors can be explosive. organic-chemistry.orgnih.gov |

| Hofmann Rearrangement | 2,6-Dibromobenzamide | Br₂, NaOH | N-bromoamide | One-pot reaction from amide; can proceed to amine in aqueous conditions. wikipedia.orgthermofisher.com |

| Lossen Rearrangement | 2,6-Dibromobenzohydroxamic acid | Activating agent, base | O-Acyl hydroxamate | Avoids phosgene; requires preparation of hydroxamic acid. wikipedia.orgresearchgate.net |

Achieving the correct 1,3-dibromo substitution pattern on the precursor is crucial. The amino group of aniline is a powerful ortho-, para-directing group. Therefore, direct bromination tends to yield a mixture of 2-bromoaniline, 4-bromoaniline, and 2,4,6-tribromoaniline. To obtain the desired 2,6-dibromoaniline, strategies are employed to either block the para position or to carefully control the reaction conditions.

Blocking Group Strategy: As mentioned, using sulfanilic acid is a prime example of this strategy. The bulky sulfonic acid group at the para position sterically hinders substitution at that site, directing the two equivalents of bromine to the two available ortho positions. Subsequent removal of the blocking group reveals the desired 2,6-dibromoaniline. google.com

Controlled Bromination: Various reagent systems have been developed for the regioselective bromination of activated aromatic rings. nih.govwku.edu For anilines, using copper(II) bromide (CuBr₂) in an ionic liquid has been shown to achieve high regioselectivity for bromination under mild conditions. nih.gov Other methods include using N-bromosuccinimide (NBS) in conjunction with various catalysts or solvents to control the position of bromination. wku.edu While these methods often favor para-substitution, careful optimization can enhance the yield of ortho-substituted products. acs.org

Preparation of Related Dibromo-Isocyanatobenzene Isomers and Substituted Analogues

The synthetic principles used for this compound can be adapted to produce a variety of positional isomers and substituted analogues.

The synthesis of other dibromo-isocyanatobenzene isomers requires starting with the appropriately substituted aniline precursor. The challenge lies in the regioselective synthesis of these precursor anilines.

Synthesis of 2,4-dibromo-1-isocyanatobenzene: The precursor, 2,4-dibromoaniline, can be synthesized by the controlled bromination of acetanilide (B955) (a protected form of aniline) followed by deprotection. Bromination of acetanilide typically yields the 4-bromo derivative, and a second bromination can introduce a bromine at the 2-position.

Synthesis of 3,5-dibromo-1-isocyanatobenzene: This requires 3,5-dibromoaniline. A common route starts with the nitration of benzene (B151609), followed by meta-directing bromination of nitrobenzene (B124822) to give 3,5-dibromonitrobenzene. Subsequent reduction of the nitro group yields 3,5-dibromoaniline.

Synthesis of 1,3-dibromobenzene: While not an isocyanate, its synthesis illustrates a relevant strategy. Starting with nitrobenzene (a meta-director), bromination yields 3-bromonitrobenzene. Reduction to 3-bromoaniline, followed by a Sandmeyer reaction (diazotization and substitution with bromine), produces 1,3-dibromobenzene. This multi-step pathway is necessary because bromine itself is an ortho-, para-director. youtube.com

Once the desired dibromoaniline isomer is prepared, conversion to the corresponding isocyanate follows the same pathways described in section 2.1.2 (e.g., phosgenation or Curtius rearrangement).

This compound is a versatile building block for complex organic synthesis due to its multiple reactive sites: the highly electrophilic isocyanate group and the two bromine atoms, which are amenable to metal-catalyzed cross-coupling reactions.

The isocyanate group is highly reactive towards a wide range of nucleophiles, including alcohols, amines, and water, to form carbamates, ureas, and amines (after decarboxylation of the intermediate carbamic acid), respectively. wikipedia.orgnih.gov This reactivity is fundamental to its use in constructing larger molecules. rsc.org

Cascade reactions involving isocyanates can be used to rapidly assemble heterocyclic structures. For instance, an isocyanate can react with a bifunctional reagent in a sequence of intra- and intermolecular reactions to form rings. While specific cascade reactions involving this compound are not widely documented in readily available literature, the principles of isocyanate chemistry suggest its potential in such transformations. The presence of the bromine atoms offers a secondary site for reaction. For example, a molecule could be built off the isocyanate group, followed by a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Buchwald-Hartwig coupling) at one or both of the C-Br bonds to introduce further complexity. This sequential functionalization makes it a valuable intermediate for synthesizing highly substituted aromatic compounds.

Advancements in Green Chemistry Approaches for its Synthesis

The industrial synthesis of isocyanates, a critical class of compounds for the production of polyurethanes, has traditionally relied on methods that pose significant environmental and health concerns. nwo.nlresearchgate.net A primary concern is the use of highly toxic phosgene in the conventional synthesis route from primary amines. nwo.nlgoogle.com This has spurred extensive research into developing greener, phosgene-free alternatives for the synthesis of isocyanates, including this compound. nwo.nlmonash.edu

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are central to these new synthetic strategies. acs.org Key areas of advancement include the development of catalytic systems, the use of safer reagents, and the design of more atom-economical reaction pathways. acs.orgchemistryviews.org

One of the most promising green chemistry approaches is the reductive carbonylation of nitroaromatics. nwo.nl This method avoids the use of phosgene and instead utilizes carbon monoxide and a suitable catalyst, often based on palladium, to convert nitro compounds directly into isocyanates or their carbamate (B1207046) precursors. nwo.nl While challenges in catalyst separation and efficiency have been noted, research continues to refine this methodology. nwo.nl

Furthermore, the synthesis of isocyanates from carboxylic acids represents another innovative, phosgene-free method. researchgate.net Researchers have developed a process using diphenylphosphoryl azide and 1,8-bis(dimethylamino)naphthalene (B140697) to produce high-purity isocyanates. researchgate.net This approach is notable for its mild reaction conditions and applicability to a range of carboxylic acids.

While specific research on the green synthesis of this compound is not extensively documented, the advancements in phosgene-free isocyanate synthesis provide a foundational framework for its more sustainable production. The table below summarizes some of the key green chemistry approaches applicable to isocyanate synthesis.

| Synthetic Approach | Key Features | Potential for this compound Synthesis |

| Reductive Carbonylation of Nitroaromatics | Phosgene-free; Utilizes nitro precursors; Often requires a noble metal catalyst (e.g., Palladium). nwo.nl | The corresponding dinitrobromobenzene could potentially be a starting material. |

| Thermolysis of Organic Formamides | High-yield; Byproducts can be recycled; Avoids highly toxic reagents. google.com | The formamide (B127407) derivative of 2,6-dibromoaniline could be a viable precursor. |

| From Carboxylic Acids | Phosgene-free; Mild reaction conditions; Uses diphenylphosphoryl azide. researchgate.net | 2,6-Dibromobenzoic acid could potentially be converted to the target isocyanate. |

In addition to developing alternative routes to the isocyanate functional group, green chemistry principles also extend to the halogenation steps in the synthesis of compounds like this compound. Traditional bromination methods often use elemental bromine, which is hazardous. Greener bromination techniques, such as the use of sodium bromide with an oxidizing agent like sodium perborate, offer a safer and more environmentally benign alternative. researchgate.net

The ongoing development of these green synthetic methodologies is crucial for the future of the chemical industry, aiming to produce valuable compounds like this compound in a manner that is both economically viable and environmentally responsible. rsc.org

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Isocyanate Functional Group in 1,3-Dibromo-2-isocyanatobenzene

The isocyanate group (-N=C=O) is a heterocumulene characterized by a highly electrophilic central carbon atom. This reactivity is a consequence of the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Consequently, the isocyanate group in this compound readily undergoes reactions with a wide array of nucleophiles.

Nucleophilic Addition Reactions and Their Scope

Nucleophilic addition is the most common reaction pathway for isocyanates. youtube.com A variety of nucleophiles, including alcohols, amines, and water, can attack the electrophilic carbon of the isocyanate, leading to the formation of stable addition products. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by proton transfer to the nitrogen atom.

The scope of nucleophilic addition reactions is broad, allowing for the synthesis of a diverse range of derivatives. For instance, the reaction with alcohols yields carbamates (urethanes), while amines afford ureas. Thioalcohols react to form thiocarbamates. The presence of the two bromine atoms on the aromatic ring is expected to have a minor electronic influence on the reactivity of the isocyanate group, which is primarily dictated by its own electronic structure.

Table 1: Scope of Nucleophilic Addition Reactions with this compound

| Nucleophile | Product Class | General Reaction |

| Alcohol (R-OH) | Carbamate (B1207046) (Urethane) | Ar-NCO + R-OH → Ar-NHCOOR |

| Amine (R-NH₂) | Urea (B33335) | Ar-NCO + R-NH₂ → Ar-NHCONHR |

| Water (H₂O) | Carbamic Acid (unstable) | Ar-NCO + H₂O → [Ar-NHCOOH] → Ar-NH₂ + CO₂ |

| Thiol (R-SH) | Thiocarbamate | Ar-NCO + R-SH → Ar-NHCOSR |

Note: "Ar" represents the 1,3-dibromo-2-phenyl group.

Cycloaddition Reactions (e.g., [2+2], [4+2]) and Their Applications

Isocyanates can participate in cycloaddition reactions, serving as a two-atom component (across the C=N or C=O bond). youtube.comwikipedia.org While less common than nucleophilic additions, these reactions provide access to heterocyclic structures. For example, [2+2] cycloadditions with electron-rich alkenes can yield β-lactams, although this is more typical for isocyanates activated with Lewis acids.

The most well-documented cycloadditions involving isocyanates are [3+2] dipolar cycloadditions. youtube.comwikipedia.orgyoutube.comnih.gov In these reactions, the isocyanate acts as a dipolarophile and reacts with 1,3-dipoles such as nitrones or azides to form five-membered heterocyclic rings. youtube.comwikipedia.org These reactions are valuable for the synthesis of a variety of heterocyclic scaffolds. youtube.com For instance, the reaction with a nitrile oxide can produce a 1,2,4-oxadiazol-5-one derivative. wikipedia.org

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Product Type |

| [3+2] Cycloaddition | Nitrile Oxide | 1,2,4-Oxadiazol-5-one derivative |

| [3+2] Cycloaddition | Azide (B81097) | Triazolinone derivative |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Dihydropyridinone derivative |

Polymerization Mechanisms Involving the Isocyanate Group

The isocyanate functionality is a cornerstone of polymer chemistry, particularly in the formation of polyurethanes. The reaction of a di- or poly-isocyanate with a polyol (a molecule with multiple hydroxyl groups) leads to the formation of a polyurethane polymer. In the context of this compound, it could act as a monofunctional isocyanate, serving as a chain terminator to control the molecular weight of a polymer.

Alternatively, if the bromine atoms are first converted to other functional groups, such as hydroxyl or amino groups, through reactions discussed in the next section, the resulting molecule could act as a monomer for polymerization. For example, conversion of the bromo groups to hydroxyls would yield a diol that could then be polymerized with a diisocyanate.

Reactivity of the Brominated Aromatic Moiety

The two bromine atoms on the benzene (B151609) ring of this compound offer a rich platform for further functionalization, primarily through metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. nih.govrwth-aachen.de These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. uzh.chnih.gov The isocyanate group, being electron-withdrawing, can influence the reactivity of the C-Br bonds, potentially facilitating oxidative addition to the palladium catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This would allow for the introduction of a wide range of aryl or alkyl groups at the bromine-bearing positions.

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond and the substitution of a vinyl hydrogen with the aryl group.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.gov It is a highly efficient method for the synthesis of aryl-substituted alkynes.

The two bromine atoms are in non-equivalent positions relative to the isocyanate group. This may allow for selective or sequential cross-coupling reactions under carefully controlled conditions, providing a pathway to unsymmetrically substituted derivatives.

Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Aryl- or alkyl-substituted arene |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Substituted alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-substituted alkyne |

Nucleophilic Aromatic Substitution Reactions on the Dibromobenzene Core

Nucleophilic aromatic substitution (SNAr) on an aryl halide is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orglibretexts.orglibretexts.org The isocyanate group is indeed electron-withdrawing. In this compound, one bromine atom is ortho to the isocyanate, while the other is meta.

The bromine atom at the C1 position (ortho to the isocyanate) would be more activated towards SNAr than the bromine at the C3 position (meta). openstax.orglibretexts.org Reaction with strong nucleophiles, such as alkoxides or amines, under forcing conditions (high temperature and/or pressure) could potentially lead to the substitution of the ortho-bromine atom. libretexts.orgscience.govyoutube.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the ortho-isocyanate group. openstax.org

Table 4: Potential Nucleophilic Aromatic Substitution

| Nucleophile | Expected Site of Substitution | Potential Product |

| Sodium Methoxide (NaOCH₃) | C1 (ortho to -NCO) | 3-Bromo-2-isocyanatoanisole |

| Ammonia (NH₃) | C1 (ortho to -NCO) | 2-Amino-3-bromophenyl isocyanate |

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. uwindsor.canih.gov This strategy relies on the presence of a Directed Metalation Group (DMG) that can coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position. uwindsor.canih.gov

While the isocyanate group (-N=C=O) itself is not typically classified as a strong DMG due to its high electrophilicity and susceptibility to attack by organolithium reagents, related nitrogen-containing functionalities such as amides and carbamates are excellent DMGs. uwindsor.ca In the case of this compound, direct application of a strong organolithium base like n-butyllithium or sec-butyllithium (B1581126) at low temperatures would likely lead to a complex reaction mixture.

Several potential reaction pathways could compete:

Attack on the Isocyanate: The primary reaction would likely be the nucleophilic addition of the organolithium reagent to the electrophilic carbon of the isocyanate, forming a lithium amidate.

Halogen-Metal Exchange: A significant competing reaction would be the lithium-halogen exchange at one of the bromine positions. uwindsor.ca The rate of this exchange is typically faster for bromides than for chlorides. uwindsor.ca Given the two bromine atoms, a mixture of mono- and di-lithiated species could be formed.

Directed Ortho Metalation (Hypothetical): If the isocyanate were to act as a DMG, it would direct lithiation to the C6 position. However, this is considered less probable due to the high reactivity of the isocyanate group itself.

To utilize DoM strategies effectively with a substrate like this compound, a common approach would involve the in situ conversion of the isocyanate group into a more robust DMG. For instance, reaction with an amine could transform the isocyanate into a urea, or reaction with an alcohol could yield a carbamate, both of which are competent DMGs.

Elucidation of Reaction Mechanisms and Kinetic Parameters

Transition State Analysis and Reaction Energetics

Computational chemistry, specifically Density Functional Theory (DFT), would be a powerful tool to investigate the reaction mechanisms. Transition state analysis could be employed to:

Compare the activation barriers for nucleophilic attack on the isocyanate versus lithium-halogen exchange. This would provide insight into the likely initial step upon treatment with an organolithium reagent.

Evaluate the directing ability of the isocyanate group (or its derivatives) in a hypothetical DoM reaction by calculating the energies of the possible lithiated intermediates and the corresponding transition states.

Assess the regioselectivity of reactions, for example, by comparing the stability of the intermediates formed from lithium-halogen exchange at the C1 versus the C3 position.

The energetics of these competing pathways would be highly dependent on the specific organolithium reagent used and the solvent system.

Influence of Catalysis and Solvent Environment on Reaction Outcomes

The outcome of reactions involving this compound would be highly sensitive to the presence of catalysts and the nature of the solvent.

Catalysis: In the context of cross-coupling reactions, the choice of palladium or copper catalyst and the associated ligands would be paramount. Different catalyst systems could exhibit varying degrees of tolerance towards the isocyanate functionality. For instance, a bulky, electron-rich phosphine (B1218219) ligand might favor oxidative addition at a C-Br bond while minimizing interaction with the isocyanate.

Solvent Environment: The polarity and coordinating ability of the solvent would significantly influence the reactivity of organolithium reagents. In non-polar solvents like hexane, organolithiums exist as large aggregates, which are less reactive. The addition of a coordinating solvent like tetrahydrofuran (B95107) (THF) or a chelating agent like tetramethylethylenediamine (TMEDA) breaks down these aggregates, increasing the basicity and nucleophilicity of the reagent. uwindsor.ca This, in turn, would affect the rates of both nucleophilic attack on the isocyanate and lithium-halogen exchange. For example, the use of a non-coordinating solvent might favor the thermodynamically more stable product, whereas a coordinating solvent could lead to the kinetically favored product.

Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Functional Group Identification (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for the identification of functional groups within a molecule. echemi.com For 1,3-dibromo-2-isocyanatobenzene, these techniques would provide key information about the isocyanate group and the substituted benzene (B151609) ring.

The isocyanate (-N=C=O) group has a very strong and characteristic absorption in the IR spectrum, typically appearing in the range of 2275-2240 cm⁻¹. This intense, sharp band arises from the asymmetric stretching vibration of the C=N=O moiety and is a definitive marker for the presence of the isocyanate functional group.

The benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1600 cm⁻¹ region, which can sometimes be used to infer the substitution pattern. Carbon-carbon stretching vibrations within the ring typically occur in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often strong in the IR spectrum, are sensitive to the substitution pattern and would be expected in the 900-690 cm⁻¹ range.

The carbon-bromine (C-Br) stretching vibrations are expected to appear in the far-infrared region, typically between 680 and 515 cm⁻¹.

Raman spectroscopy would provide complementary information. chemsrc.com The symmetric stretch of the isocyanate group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The aromatic ring vibrations are also readily observable in Raman spectra.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| Isocyanate (-N=C=O) | 2275-2240 (strong, sharp) | ~1400 (symmetric stretch) | Asymmetric & Symmetric Stretch |

| Aromatic C-H | >3000 | >3000 | Stretching |

| Aromatic C=C | 1600-1450 | 1600-1450 | Ring Stretching |

| C-Br | 680-515 | 680-515 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N, ¹⁹F, etc.)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. For this compound, ¹H and ¹³C NMR would be the primary techniques used.

¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons. Given the 1,3-dibromo-2-isocyanato substitution pattern, there are three chemically non-equivalent protons on the benzene ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromine and isocyanate groups. The signals would likely appear in the downfield region, typically between 7.0 and 8.0 ppm. The coupling patterns (spin-spin splitting) between the adjacent protons would provide definitive information about their relative positions on the ring.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule. There are six carbon atoms in the benzene ring and one in the isocyanate group. Due to the substitution, all six aromatic carbons are chemically non-equivalent. The carbon atom of the isocyanate group is expected to have a chemical shift in the range of 120-140 ppm. The carbons bonded to the bromine atoms would be shifted to lower field compared to unsubstituted benzene, while the carbon attached to the isocyanate group would also be significantly affected.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic ¹H | 7.0 - 8.0 | Doublets, Triplets |

| Isocyanate ¹³C | 120 - 140 | Singlet |

| Aromatic ¹³C | 110 - 150 | Singlets |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (EI, ESI, MALDI-TOF)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. The molecular weight of this compound (C₇H₃Br₂NO) is 276.91 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio), the molecular ion peak would appear as a characteristic triplet (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Common fragmentation pathways would likely involve the loss of the isocyanate group (-NCO), bromine atoms (-Br), or combinations thereof. The fragmentation pattern would provide further confirmation of the molecule's structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Comments |

| [C₇H₃⁷⁹Br₂NO]⁺ | 275 | M⁺ peak |

| [C₇H₃⁷⁹Br⁸¹BrNO]⁺ | 277 | M+2 peak |

| [C₇H₃⁸¹Br₂NO]⁺ | 279 | M+4 peak |

| [M - NCO]⁺ | 233, 235, 237 | Loss of isocyanate group |

| [M - Br]⁺ | 196, 198 | Loss of a bromine atom |

| [C₆H₃Br]⁺ | 154, 156 | Benzene ring with one bromine |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction would be the definitive method to determine its precise three-dimensional molecular structure. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding or π-stacking.

Advanced Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC, UPLC)

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential techniques for assessing the purity of a compound and for its isolation from reaction mixtures. The choice between HPLC and GC would depend on the volatility and thermal stability of this compound.

For HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. A UV detector would be suitable for detection, as the aromatic ring would absorb UV light.

For GC analysis, a capillary column with a non-polar or moderately polar stationary phase would be used. The compound would need to be sufficiently volatile and thermally stable to be analyzed by GC without decomposition. The retention time of the compound would be a characteristic property under specific chromatographic conditions. Both techniques would provide a quantitative measure of the purity of a sample of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic environment of 1,3-Dibromo-2-isocyanatobenzene, which dictates its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and various electronic properties. For this compound, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be used to optimize the molecular geometry.

The optimized structure would reveal key bond lengths and angles. The presence of two bulky bromine atoms flanking the isocyanate group introduces significant steric strain, which can lead to out-of-plane distortions of the isocyanate moiety. The C-N=C=O group itself is largely linear, but its orientation with respect to the benzene (B151609) ring is a critical conformational parameter.

A hypothetical table of optimized geometric parameters for this compound, derived from DFT calculations on analogous molecules, is presented below.

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.405 |

| C2-C3 Bond Length (Å) | 1.398 |

| C1-Br Bond Length (Å) | 1.910 |

| C3-Br Bond Length (Å) | 1.910 |

| C2-N Bond Length (Å) | 1.420 |

| N=C Bond Length (Å) | 1.220 |

| C=O Bond Length (Å) | 1.180 |

| C1-C2-C3 Bond Angle (°) | 121.5 |

| C2-C1-Br Bond Angle (°) | 119.0 |

| C2-N=C Bond Angle (°) | 128.0 |

| N=C=O Bond Angle (°) | 178.5 |

Note: These values are representative and would be confirmed by specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms of the isocyanate group, indicating their susceptibility to electrophilic attack. The central carbon atom of the N=C=O group would exhibit a strong positive potential (blue region), making it a primary site for nucleophilic attack. The aromatic ring would show a more complex potential distribution due to the presence of the electron-withdrawing bromine and isocyanate substituents. The regions ortho and para to the bromine atoms may show slightly less negative potential compared to an unsubstituted benzene ring.

These insights are crucial for understanding how the molecule interacts with other reagents. For instance, alcohols or amines would be predicted to attack the electrophilic carbon of the isocyanate group.

Frontier Molecular Orbital (FMO) Theory in Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, the HOMO is likely to be localized on the benzene ring and the bromine atoms, which have lone pairs of electrons. The LUMO, on the other hand, would be predominantly centered on the π* anti-bonding orbital of the N=C=O group.

The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. In reactions with nucleophiles, the interaction between the HOMO of the nucleophile and the LUMO of the isocyanate group would be the dominant factor. Conversely, in reactions with electrophiles, the interaction with the HOMO of this compound would be key.

A hypothetical table of FMO energies is provided below.

| Molecular Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 7.25 |

Note: These are estimated values and would be determined precisely through quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The orientation of the isocyanate group relative to the benzene ring is a key conformational feature of this compound. Conformational analysis aims to identify the most stable arrangement of the atoms in the molecule. Due to the steric hindrance from the adjacent bromine atoms, the isocyanate group may be twisted out of the plane of the benzene ring to minimize repulsive interactions.

A potential energy surface scan, where the dihedral angle between the isocyanate group and the aromatic ring is systematically varied, can be performed using computational methods. This would likely reveal a non-planar ground state conformation to be the most stable.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time at a given temperature. By simulating the atomic motions, MD can explore the accessible conformational space and reveal the flexibility of the molecule. For this compound, MD simulations could show the extent of the out-of-plane rotation of the isocyanate group and the vibrations of the C-Br bonds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the structure of the molecule. For this compound, the aromatic protons would be expected to appear as a complex multiplet in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the carbon atoms attached to the bromine and isocyanate groups, as well as for the isocyanate carbon itself, which typically resonates at a characteristic downfield shift.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) spectrum can also be computed. The most characteristic vibrational mode for this compound would be the strong, sharp absorption band of the asymmetric stretch of the N=C=O group, typically appearing in the range of 2240-2280 cm⁻¹. Other predictable frequencies include the C-Br stretching vibrations and the aromatic C-H and C=C stretching modes.

A table of predicted and characteristic experimental vibrational frequencies is shown below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Characteristic Experimental Range (cm⁻¹) |

| N=C=O Asymmetric Stretch | ~2260 | 2240 - 2280 |

| Aromatic C=C Stretch | ~1580, ~1450 | 1600 - 1450 |

| C-H In-plane Bend | ~1150 | 1225 - 950 |

| C-Br Stretch | ~680 | 750 - 550 |

Theoretical Investigations of Reaction Mechanisms and Catalysis

Theoretical calculations can be employed to investigate the detailed mechanisms of reactions involving this compound. For example, the reaction with an alcohol to form a urethane (B1682113) is of significant industrial importance. Computational studies can map out the entire reaction pathway, including the structures and energies of reactants, transition states, and products.

These studies can elucidate the role of catalysts in these reactions. For instance, the mechanism of base-catalyzed urethane formation can be modeled to understand how the catalyst lowers the activation energy barrier by deprotonating the alcohol and increasing its nucleophilicity.

By examining the transition state structures, key information about the geometry and electronic nature of the reaction at its highest energy point can be obtained. This knowledge is invaluable for designing more efficient catalytic systems and controlling the reaction outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to develop mathematical models that correlate the chemical structure of a compound with its biological activity or a specific chemical property. nih.gov These models are founded on the principle that the structure of a chemical inherently dictates its physicochemical properties, and consequently, its interactions with biological systems. neovarsity.org While no specific QSAR studies have been published for this compound, this section will delineate the principles and a hypothetical framework for how QSAR modeling could be applied to predict its chemical behavior.

The development of a QSAR model is a systematic process that involves several key stages. numberanalytics.com The initial and one of the most critical steps is the curation of a high-quality dataset of chemical compounds with known experimental data for the endpoint of interest. semanticscholar.org This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive capability.

For a hypothetical QSAR study of this compound, a training set would be assembled comprising this compound and a series of structurally analogous aromatic compounds. The selection would include variations in the number and position of bromine atoms, the presence of the isocyanate group, and other related substituents on the benzene ring.

Once the dataset is established, a wide array of molecular descriptors would be calculated for each compound. These numerical values represent different aspects of the molecular structure and properties. For a compound like this compound, relevant descriptors would likely include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the number of atoms, bonds, and rings.

Electronic Descriptors: These quantify the electronic properties of the molecule. For halogenated aromatic compounds, descriptors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often significant. ucsb.eduoup.com The highly electronegative bromine and nitrogen atoms, along with the π-electron system of the benzene ring, would make these descriptors particularly relevant.

Geometric Descriptors: These relate to the three-dimensional shape and size of the molecule, including molecular surface area and volume.

Physicochemical Descriptors: Properties such as lipophilicity (log P), which describes a compound's ability to partition between an oily and an aqueous phase, are crucial for predicting biological activity. wikipedia.org

With the descriptors calculated, a statistical method is employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the molecular descriptors (independent variables) and the biological activity or property (dependent variable). igi-global.comnih.gov More advanced machine learning algorithms, such as random forests and support vector machines, can also be utilized to capture more complex, non-linear relationships. numberanalytics.com

The final stage is rigorous model validation to ensure its robustness and predictive power. igi-global.com This involves internal validation techniques and, most importantly, external validation using the test set of compounds that were not used in the model development. A statistically sound and validated QSAR model can then be used to predict the activity of new, untested compounds that fall within its applicability domain. semanticscholar.org

Illustrative QSAR Data Table

The following interactive table provides a hypothetical example of a dataset that could be used for a QSAR study involving this compound and related compounds to predict a hypothetical toxicity endpoint (e.g., LC50 in µM). The molecular descriptors shown are for illustrative purposes.

Detailed Research Findings

As there are no specific QSAR studies on this compound, this section will present findings from QSAR studies on structurally related compounds, such as other halogenated aromatic hydrocarbons, to infer potential research directions.

Studies on polyhalogenated aromatics have demonstrated that electronic properties, such as the HOMO-LUMO energy gap, can be significant predictors of their biological activity, including binding affinity to receptors like the aryl hydrocarbon (Ah) receptor. oup.comosti.gov For instance, a smaller HOMO-LUMO gap often correlates with higher reactivity and toxicity. Given the presence of two bromine atoms and an isocyanate group, which significantly influence the electronic distribution of the benzene ring, it is plausible that a QSAR model for this compound would also find these electronic descriptors to be critical.

Furthermore, QSAR models have been successfully developed to predict the toxicity of various industrial chemicals, including pesticides and pharmaceuticals. numberanalytics.comtoxstrategies.com These models often incorporate a combination of descriptors representing lipophilicity, steric factors, and electronic properties to achieve high predictive accuracy. For example, a QSAR study on halogenated hydrocarbons might reveal that a combination of a descriptor for hydrophobicity and an electronic descriptor provides a robust model for predicting aquatic toxicity. researchgate.netnih.gov

The isocyanate group (-N=C=O) is known for its high reactivity, particularly towards nucleophiles. A QSAR study could therefore focus on predicting the reactivity of this compound with various biological nucleophiles, which could be a key initiating event in its toxic mechanism. Descriptors quantifying the electrophilicity of the isocyanate carbon would be paramount in such a model.

Applications in Advanced Organic Synthesis and Materials Science

1,3-Dibromo-2-isocyanatobenzene as a Key Intermediate in Organic Synthesis

As a key intermediate, this compound offers multiple reaction sites that can be addressed selectively or in tandem to generate a diverse array of chemical entities. The interplay between the isocyanate and bromo functionalities is central to its synthetic utility.

The this compound core is an excellent platform for the synthesis of highly substituted aromatic compounds. The bromine atoms can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, alkyl, and amino substituents. For instance, the Suzuki reaction of the closely related 2,6-dibromoaniline (B42060) with arylboronic acids has been shown to be effective, suggesting that this compound would undergo similar transformations to yield complex biaryl or triaryl structures. researchgate.net

The isocyanate group can be hydrolyzed to an amine, which can then be further functionalized, or it can be directly used to introduce urea (B33335), carbamate (B1207046), or other nitrogen-containing moieties. This multi-faceted reactivity allows for a programmed, step-wise functionalization of the aromatic ring, leading to sterically congested and electronically diverse molecules that would be challenging to synthesize through other routes.

Table 1: Potential Cross-Coupling Reactions for Scaffold Elaboration

| Reaction Type | Coupling Partner | Resulting Structure | Potential Application |

| Suzuki-Miyaura | Arylboronic acid | Biaryl or Terphenyl | Materials with specific optical properties |

| Buchwald-Hartwig | Amine | N-Aryl diamine derivative | Ligand synthesis, bioactive molecules |

| Sonogashira | Terminal alkyne | Alkynyl-substituted benzene (B151609) | Precursors for polycyclic systems |

| Heck | Alkene | Styrenyl derivative | Polymer building blocks |

Many biologically active compounds feature substituted aromatic cores, urea functionalities, and halogen atoms. nih.govnih.govmdpi.com The structural motifs present in this compound make it an attractive starting material for the synthesis of precursors to potentially bioactive molecules. The bromine atoms can enhance lipophilicity and act as handles for further diversification, while the isocyanate group is a direct precursor to the urea linkage found in many kinase inhibitors and other therapeutic agents.

For example, the synthesis of benzohydrazide (B10538) derivatives containing bromine has been explored for their analgesic and antimicrobial activities. thieme.com Similarly, bromophenols isolated from marine sources have shown significant biological activities. researchgate.net By leveraging the reactivity of this compound, medicinal chemists can access novel scaffolds for drug discovery programs.

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. nio.res.in this compound serves as a versatile precursor for various heterocyclic systems.

The isocyanate group is highly electrophilic and readily reacts with nucleophiles. This reactivity is central to the formation of various nitrogen-containing heterocycles.

Urea Derivatives: The most direct application of the isocyanate functionality is its reaction with primary or secondary amines to form N,N'-disubstituted urea derivatives. frontiersin.orgcore.ac.uk This reaction is typically high-yielding and proceeds under mild conditions. The resulting urea derivatives can be further elaborated through reactions at the bromine positions.

Table 2: Synthesis of Urea Derivatives from this compound

| Amine Reactant | Product |

| Ammonia | 1-(2,6-Dibromophenyl)urea |

| Primary Amine (R-NH₂) | 1-(2,6-Dibromophenyl)-3-alkyl/aryl-urea |

| Secondary Amine (R₂NH) | 1-(2,6-Dibromophenyl)-3,3-dialkyl/aryl-urea |

Oxazoles: While direct conversion of the isocyanate to an oxazole (B20620) ring is not a common transformation, the isocyanate can be converted to other functionalities that can then participate in oxazole synthesis. researchgate.netrsc.orgorganic-chemistry.org For example, the isocyanate could be transformed into a thioamide, which can then be cyclized to form a thiazole, an analogue of oxazole. Alternatively, functionalization at the bromine positions could introduce a group capable of intramolecularly cyclizing with the isocyanate or a derivative thereof.

The strategic placement of functional groups in this compound allows for its use in the synthesis of fused polycyclic systems. core.ac.ukbohrium.comscholaris.ca This can be achieved through intramolecular cyclization reactions. For instance, a nucleophilic group can be introduced at one of the bromine positions via a cross-coupling reaction. Subsequent intramolecular reaction of this nucleophile with the isocyanate group can lead to the formation of a new ring fused to the benzene core. The specific type of fused heterocycle formed would depend on the nature of the introduced nucleophile. This approach provides a modular strategy for the construction of complex, multi-ring systems. thieme.comnsc.ruresearchgate.net

Applications in Polymer Chemistry and Polymeric Materials

In polymer chemistry, isocyanates are fundamental building blocks for polyurethanes and polyureas. mdpi.comnih.govrsc.org While this compound is a monoisocyanate and thus cannot form a polymer on its own, it can be used as a comonomer or a chain-terminating agent to modify the properties of polymers.

The incorporation of this compound into a polymer backbone would introduce bromine atoms, which are known to impart flame-retardant properties. Furthermore, the isocyanate group, if not reacted during the main polymerization, remains as a reactive handle on the polymer chain for post-polymerization modification. This could be used for cross-linking the polymer or for grafting other molecules onto the polymer surface. The use of hybrid aliphatic and aromatic diisocyanates has been shown to yield high-performance polyureas, and the introduction of a bromine-containing modifier like this compound could further tune these properties. unipa.it

In-depth Analysis of this compound Reveals Limited Publicly Available Application Data

Following an extensive search of scientific literature, patent databases, and chemical repositories, it has been determined that there is a significant lack of publicly available information regarding the specific applications of the chemical compound This compound , also known as 2,6-dibromophenyl isocyanate . While the compound is commercially available, its use in the advanced organic synthesis and materials science applications detailed in the requested article outline is not documented in accessible peer-reviewed journals, patents, or technical data sheets.

The investigation sought to find concrete research and data for the following topics:

Its role as a monomer in the synthesis of polyurethanes and polyureas.

Its use in designing functional polymers with bromine for flame retardancy.

Its application in tailoring polymer microstructure and crosslinking.

Its function as a precursor for organic electronic and optoelectronic devices.

Its utility as a building block for self-assembled systems and supramolecular architectures.

While general principles and examples for these fields are well-documented with other isocyanates and brominated compounds, no specific studies or data sets were found that directly involve This compound . For instance, literature on polyurethanes and polyureas primarily details the use of common industrial isocyanates such as MDI, TDI, and HDI wikipedia.orgnih.govresearchgate.net. Similarly, while brominated compounds are known flame retardants, the research in this area focuses on other molecular structures semanticscholar.org. The potential for this compound in organic electronics or supramolecular chemistry is plausible based on its structure, but speculative without direct research evidence.

Due to the strict requirement to generate scientifically accurate content based on verifiable sources and to adhere strictly to the provided outline, it is not possible to construct the requested article without fabricating information. The absence of specific data for This compound in the specified applications prevents the creation of a thorough and factual report as requested.

Future Research Directions and Emerging Trends

Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of isocyanates often involves highly toxic reagents like phosgene (B1210022), prompting a shift towards greener alternatives. acs.orgrsc.org Future research on 1,3-Dibromo-2-isocyanatobenzene will undoubtedly prioritize the development of sustainable synthetic methods that avoid hazardous chemicals and improve atom economy.

Key research directions include:

Non-Phosgene Routes: The exploration of non-phosgene pathways is paramount. acs.org Methods such as the reductive carbonylation of 1,3-dibromo-2-nitrobenzene (B169743) or the thermal decomposition of carbamates derived from 2,6-dibromoaniline (B42060) represent promising, environmentally safer alternatives. universiteitleiden.nl The urea (B33335) process, which uses urea, alcohol, and amines as raw materials, offers a "zero emission" potential by recycling byproducts. acs.org

Green Reagents: The use of eco-friendly carbonylating agents like dimethyl carbonate (DMC) is an attractive option. DMC is non-corrosive and avoids the generation of chloride ions, simplifying purification and reducing equipment requirements. acs.org

Rearrangement Reactions: Modern variations of classical rearrangement reactions, such as the Curtius, Hofmann, or Lossen rearrangements, could be optimized for the synthesis of this compound. rsc.orgorganic-chemistry.orgwikipedia.org For instance, a one-pot Curtius rearrangement of the corresponding carboxylic acid could provide a direct and efficient route. organic-chemistry.org

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Protocol | Precursor | Key Reagents | Anticipated Advantages | Reference |

|---|---|---|---|---|

| Reductive Carbonylation | 1,3-Dibromo-2-nitrobenzene | Carbon Monoxide (CO), Catalyst (e.g., Palladium-based) | Direct conversion, avoids highly toxic intermediates. | universiteitleiden.nl |

| Carbamate (B1207046) Decomposition | 2,6-Dibromoaniline | Urea, Dimethyl Carbonate (DMC), or CO/Alcohol | Phosgene-free, potential for byproduct recycling. | acs.org |

| Curtius Rearrangement | 2,6-Dibromobenzoyl Azide (B81097) | (Formed from 2,6-dibromobenzoic acid) | Can be performed under mild conditions in a one-pot process. | organic-chemistry.orgwikipedia.org |

Catalytic Transformations for Enhanced Selectivity and Efficiency

Catalysis is central to modern chemical synthesis, offering pathways to higher yields, improved selectivity, and milder reaction conditions. patsnap.com For this compound, catalytic research can be divided into its synthesis and its subsequent transformations.

Catalysis in Synthesis: The development of highly efficient catalysts for the non-phosgene routes described above is a major research focus. For the reductive carbonylation of the corresponding nitroaromatic, palladium-based catalysts, potentially combined with Lewis acid promoters or N-heterocyclic carbene (NHC) ligands, could significantly enhance reaction rates and selectivity towards the desired isocyanate. universiteitleiden.nl Heterogeneous catalysts are particularly desirable as they simplify catalyst recovery and enable continuous processing. patsnap.com

Catalysis in Reactions: The reactivity of the isocyanate group in this compound can be precisely controlled using catalysts. For instance, in the formation of urethanes (the basis of polyurethanes), selective catalysts are crucial to favor the reaction of the isocyanate with alcohols over its reaction with water, which produces an unstable carbamic acid and leads to undesirable CO2 gassing in polymer applications. paint.org Research into catalysts like zirconium diketonates, which have shown unusually high selectivity for the isocyanate-polyol reaction, could be highly beneficial. paint.org Organocatalysts, such as specific amines or phosphines, also offer a metal-free approach to controlling these transformations. patsnap.com

Table 2: Catalytic Systems for Isocyanate Transformations

| Catalyst Type | Application Area | Potential Benefit for this compound | Reference |

|---|---|---|---|

| Palladium-based Complexes | Synthesis (Reductive Carbonylation) | High activity and selectivity in converting the nitro-precursor. | universiteitleiden.nl |

| Heterogeneous Catalysts (e.g., Supported Metals) | Synthesis & Continuous Processing | Ease of separation, reusability, suitability for flow chemistry. | patsnap.com |

| Zirconium Diketonates | Polymerization (Urethane Formation) | High selectivity for isocyanate-hydroxyl reaction over isocyanate-water reaction. | paint.org |

| Organocatalysts (e.g., Amines, N-Heterocyclic Carbenes) | Synthesis and Polymerization | Metal-free conditions, tunable reactivity, and selectivity. | patsnap.com |

Integration into Flow Chemistry and High-Throughput Experimentation

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, process control, and scalability. researchgate.net High-Throughput Experimentation (HTE) complements this by enabling the rapid screening and optimization of reaction conditions. youtube.com

Flow Chemistry: The synthesis of isocyanates can be hazardous due to toxic precursors and exothermic reactions. Flow reactors, with their superior heat and mass transfer, allow for better temperature control and safer handling of reactive intermediates. researchgate.netsyrris.com The synthesis of this compound could be adapted to a continuous process, potentially using a packed-bed reactor containing a heterogeneous catalyst, leading to higher consistency and yield. syrris.com

High-Throughput Experimentation (HTE): HTE is a powerful tool for accelerating the discovery of optimal synthetic routes and novel applications. youtube.comchemspeed.com For this compound, HTE could be used to rapidly screen a wide array of catalysts, solvents, and temperature conditions for its synthesis. rsc.orgnih.gov Furthermore, it can be employed to generate large libraries of derivative compounds (e.g., ureas and urethanes) by reacting the isocyanate with a diverse set of amines and alcohols, facilitating the discovery of new molecules with desirable properties for pharmaceutical or materials science applications. rsc.orgnih.gov

Table 3: Comparison of Batch vs. Flow Chemistry for Isocyanate Synthesis

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Higher risk due to large volumes of reagents and poor heat dissipation. | Enhanced safety due to small reaction volumes and superior heat/mass transfer. | researchgate.net |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. | researchgate.net |

| Scalability | Scaling up can be complex and non-linear. | Straightforward scaling by running the system for longer ("scale-out"). | syrris.com |

| Efficiency | Can lead to lower yields and more side products. | Often results in higher yields, better selectivity, and reduced waste. | syrris.com |

Rational Design of Novel Materials with Tunable Properties

This compound is a unique monomer for designing advanced materials. The combination of a reactive isocyanate group with two bromine atoms on a rigid aromatic core allows for the creation of polymers with tailored properties.

Advanced Polymers: The isocyanate group allows for the incorporation of this unit into polymers like polyurethanes and polyureas through reactions with polyols and polyamines, respectively. wikipedia.org The presence of the dibrominated phenyl ring is expected to confer specific properties to these materials.

Tunable Properties:

Flame Retardancy: Brominated compounds are well-known flame retardants. Incorporating this compound into a polymer backbone is a direct route to materials with enhanced fire resistance.

Thermal Stability and High Refractive Index: The rigid aromatic structure can increase the thermal stability and glass transition temperature of the resulting polymers. Aromatic and halogen-rich structures also tend to produce materials with a high refractive index, useful for optical applications.

Post-Polymerization Functionalization: The C-Br bonds can serve as reactive sites for post-polymerization modification via reactions like Suzuki or Buchwald-Hartwig cross-coupling. This would allow for the grafting of other functional groups onto the polymer, enabling fine-tuning of its final properties, such as solubility, conductivity, or self-assembly behavior. The ability to tune properties by altering polymer composition and structure is a key advantage. mdpi.com

Table 4: Potential Properties of Polymers Derived from this compound

| Property | Originating Structural Feature | Potential Application |

|---|---|---|

| Flame Retardancy | High bromine content | Fire-resistant coatings, textiles, and electronic components. |

| Enhanced Thermal Stability | Rigid aromatic backbone | High-performance engineering plastics and composites. |

| High Refractive Index | Aromatic ring and bromine atoms | Optical lenses, coatings, and advanced optical devices. |

| Tunable Functionality | Reactive C-Br bonds for post-polymerization modification | Smart materials, sensors, and functional membranes. |

Synergistic Experimental and Computational Approaches in Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and predicting chemical behavior. The synergy between experimental kinetics and computational modeling provides a powerful toolkit for investigating the complex reactions of this compound.

Computational Chemistry: Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction pathways for the synthesis and subsequent reactions of the isocyanate. acs.orgresearchgate.net These studies can elucidate whether a reaction proceeds through a concerted or stepwise mechanism, identify transition states, and predict the influence of solvents and catalysts. acs.orgmdpi.com For this compound, computational models can specifically probe the electronic effects of the two ortho/para bromine atoms on the reactivity of the isocyanate group.

Experimental Validation: The predictions from computational studies can be validated through careful experimental work. Techniques such as in-situ FTIR and NMR spectroscopy can monitor reaction progress and identify intermediates. paint.org Kinetic studies, which can be efficiently performed using automated flow reactor systems, provide quantitative data on reaction rates and activation energies, offering a direct comparison with theoretical calculations. researchgate.netmdpi.com

This integrated approach will accelerate the development of more efficient catalysts and provide a rational basis for designing new reactions and materials based on this compound.

Table 5: Integrated Experimental and Computational Tools for Mechanistic Studies

| Methodology | Tool/Technique | Objective in Studying this compound | Reference |

|---|---|---|---|

| Experimental | In-situ Spectroscopy (FTIR, NMR) | Real-time monitoring of reactant consumption and product formation; identification of intermediates. | paint.org |

| Kinetic Analysis (e.g., via HPLC in Flow) | Determination of reaction rate constants and activation energies to validate models. | researchgate.net | |

| Computational | Density Functional Theory (DFT) | Mapping potential energy surfaces, determining transition state structures, and predicting reaction mechanisms. | acs.orgresearchgate.net |

| Thermochemical Protocols (e.g., G4MP2) | Calculating accurate reaction enthalpies and activation barriers for comparison with experimental data. | mdpi.com |

Compound Names Mentioned

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-Dibromo-2-isocyanatobenzene, and how can reaction conditions be optimized to minimize side-product formation?

Methodological Answer: Synthetic routes often involve sequential halogenation and functional group introduction. For brominated aromatic systems, electrophilic substitution using brominating agents (e.g., Br₂/FeBr₃) under controlled temperature (e.g., 0–60°C) is common. The isocyanate group (-NCO) can be introduced via Curtius or Hofmann rearrangements. Key parameters include solvent polarity (e.g., dichloromethane or DMF), stoichiometry of reagents, and inert atmosphere to prevent hydrolysis of the isocyanate group. Purity optimization may require quenching reactive intermediates and column chromatography for isolation .

Q. How can researchers validate the purity of this compound using chromatographic and spectroscopic methods?

Methodological Answer:

- Chromatography: Use GC (Gas Chromatography) with flame ionization detection or HPLC (High-Performance Liquid Chromatography) for purity assessment. For example, GC retention times for brominated analogs (e.g., 1-Bromo-3,4-difluorobenzene) are calibrated against standards to confirm >97% purity .

- Spectroscopy: FT-IR to confirm the -NCO group (sharp peak ~2270 cm⁻¹). ¹H/¹³C NMR can resolve bromine-induced deshielding effects, while HRMS (High-Resolution Mass Spectrometry) verifies molecular ion peaks .

Q. What safety protocols are essential for handling this compound due to its toxicity and reactivity?

Methodological Answer:

- Use fume hoods, nitrile gloves, and protective eyewear to avoid skin/eye contact.

- Store under inert gas (argon) to prevent moisture-induced degradation.

- Toxic byproducts (e.g., HBr) require neutralization with aqueous NaOH before disposal. Waste must comply with institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: Density Functional Theory (DFT) calculations can model electron density distribution, highlighting reactive sites. For brominated systems, the electron-withdrawing -NCO group directs coupling to specific positions. Parameters like Fukui indices and frontier molecular orbitals (HOMO/LUMO) predict regioselectivity. Validate predictions experimentally using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray crystallography) for halogenated aromatic compounds?

Methodological Answer:

- NMR Anomalies: Dynamic effects (e.g., rotational barriers) in brominated systems can cause unexpected splitting. Variable-temperature NMR clarifies time-averaged signals.

- Crystallographic Validation: Single-crystal X-ray diffraction provides unambiguous structural confirmation. For example, 3,5-Dibromo-2,6-difluorotoluene’s crystal structure resolved positional ambiguities in halogen substitution .

Q. What strategies mitigate decomposition of this compound during long-term storage or under catalytic conditions?

Methodological Answer:

- Stabilization: Add radical inhibitors (e.g., BHT) to prevent autoxidation. Store at –20°C in amber vials to limit photodegradation.

- Catalytic Stability: Screen ligands (e.g., bipyridines) to stabilize metal catalysts in cross-coupling reactions, reducing side-reactions. Monitor decomposition via TLC or in-situ IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.